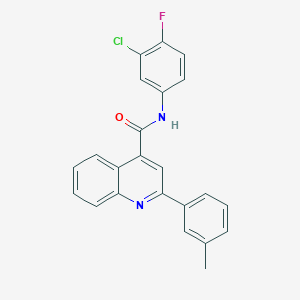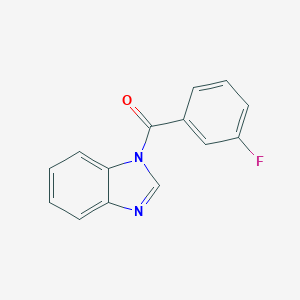![molecular formula C20H21NO5S B447969 ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B447969.png)
ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, an acrylamide group, and a thiophene carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Acrylamide Group Introduction: The acrylamide group can be introduced via the reaction of the benzodioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Thiophene Carboxylate Ester Formation: The thiophene ring can be synthesized through a series of reactions starting from a suitable thiophene precursor, followed by esterification with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acrylamide group, converting it to the corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or organic electronic materials.
Biological Research: It can be used as a probe to study various biochemical pathways, particularly those involving oxidative stress or electrophilic substitution reactions.
作用機序
The mechanism of action of ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as cytochrome P450 enzymes.
Pathways Involved: The compound may modulate pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-5-(dimethylcarbamoyl)-4-methyl-3-thiophenecarboxylate
- Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a benzodioxole ring, an acrylamide group, and a thiophene carboxylate ester. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C20H21NO5S |
|---|---|
分子量 |
387.5g/mol |
IUPAC名 |
ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO5S/c1-4-14-12(3)27-19(18(14)20(23)24-5-2)21-17(22)9-7-13-6-8-15-16(10-13)26-11-25-15/h6-10H,4-5,11H2,1-3H3,(H,21,22)/b9-7+ |
InChIキー |
MUSIUABUSKETPW-VQHVLOKHSA-N |
異性体SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(3,4-Dimethoxyphenyl)-4-quinolinyl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B447886.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B447888.png)
![ethyl 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B447891.png)
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B447892.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3,3-diphenylpropanamide](/img/structure/B447894.png)
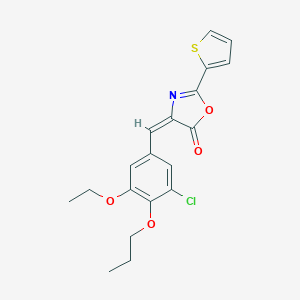

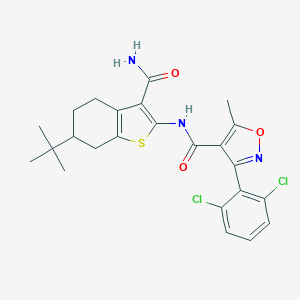

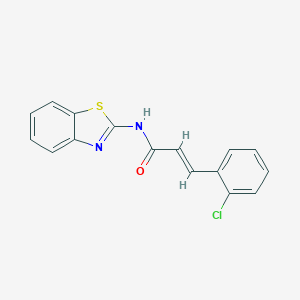
![5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B447907.png)
